2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-
Overview
Description
“2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” is a chemical compound with diverse scientific applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” are not available, it’s worth noting that pyrrolidinone derivatives have shown significant biological and pharmacological activities .Physical and Chemical Properties Analysis
The molecular weight of “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” is 191.23 . Pyrrolidinones are colorless liquids that are miscible with water and most common organic solvents .Safety and Hazards
Future Directions
Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used in the synthesis of various alkaloids and unusual β-amino acids . This suggests that “2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-” and its derivatives could have potential applications in drug discovery and development.
Properties
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBERPURCNYNNSA-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-45-6 | |
Record name | NSC99078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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